molecular formula C20H27NO3 B7030123 N-(1-adamantyl)-2-[2-(2-hydroxyethyl)phenoxy]acetamide

N-(1-adamantyl)-2-[2-(2-hydroxyethyl)phenoxy]acetamide

Cat. No.: B7030123
M. Wt: 329.4 g/mol
InChI Key: ITACLKBRAJVZGH-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-[2-(2-hydroxyethyl)phenoxy]acetamide is a synthetic organic compound that features an adamantyl group, a phenoxy group, and an acetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1-adamantyl)-2-[2-(2-hydroxyethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c22-6-5-17-3-1-2-4-18(17)24-13-19(23)21-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITACLKBRAJVZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-[2-(2-hydroxyethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-(2-hydroxyethyl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced through a nucleophilic substitution reaction using 1-adamantylamine.

    Amidation Reaction: The final step involves the amidation of the phenoxy intermediate with the adamantylamine to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-[2-(2-hydroxyethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-[2-(2-hydroxyethyl)phenoxy]acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Therapeutic Effects: It may modulate specific pathways involved in disease processes, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-2-[2-(2-hydroxyethyl)phenoxy]acetamide: can be compared with other adamantyl-containing compounds, such as amantadine and rimantadine, which are known for their antiviral properties.

    Phenoxyacetamide Derivatives: Other compounds with phenoxyacetamide structures may have similar biological activities but differ in their specific molecular targets and effects.

Uniqueness

    Structural Features: The combination of the adamantyl group, phenoxy group, and acetamide moiety in this compound provides unique structural features that may contribute to its specific properties and activities.

    Biological Activity: Its unique structure may result in distinct biological activities compared to other similar compounds.

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